Potassiumtetracyanoplatinate(II)hydrate

Description

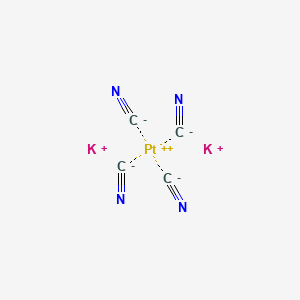

Potassium tetracyanoplatinate(II) trihydrate (K$2$[Pt(CN)$4$]·3H$2$O) is a coordination compound with a square-planar [Pt(CN)$4$]$^{2-}$ anion, potassium counterions, and three water molecules of crystallization. It is a white crystalline solid () with a molecular weight of 431.42 g/mol and solubility in water. Its structure has been extensively studied via solid-state $^{13}\text{C}$ MAS NMR, revealing two distinct carbon environments in the crystalline state due to anisotropic chemical shift tensors (). This compound is notable for its role in crystallography as a heavy-atom derivative for phase determination in protein crystallography () and as a precursor for conductive materials ().

Properties

IUPAC Name |

dipotassium;platinum(2+);tetracyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4CN.2K.Pt/c4*1-2;;;/q4*-1;2*+1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFTWTIKOKWPUAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4K2N4Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90931455 | |

| Record name | Potassium tetracyanoplatinate(II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

562-76-5 | |

| Record name | Potassium tetracyanoplatinate(II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of potassiumtetracyanoplatinate(II)hydrate typically involves the reduction of hexachloroplatinic acid (H₂PtCl₆) to tetrachloroplatinic acid (H₂PtCl₄) using an ascorbic acid solution. This is followed by the addition of a potassium hydroxide solution to convert H₂PtCl₄ into a platinum hydroxide precipitate. The platinum hydroxide is then subjected to pressure cyanidation treatment to obtain the final product, K₂Pt(CN)₄·xH₂O .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product. The yield of this compound in industrial production can exceed 96% .

Chemical Reactions Analysis

Types of Reactions

Potassiumtetracyanoplatinate(II)hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state complexes.

Reduction: It can be reduced to form lower oxidation state complexes.

Substitution: Ligand substitution reactions where cyanide ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrazine are used.

Substitution: Ligand exchange reactions often involve the use of other cyanide complexes or ligands like ammonia and phosphines.

Major Products Formed

Oxidation: Higher oxidation state platinum complexes.

Reduction: Lower oxidation state platinum complexes.

Substitution: New coordination compounds with different ligands.

Scientific Research Applications

Applications in Chemistry

- Catalysis : Potassiumtetracyanoplatinate(II)hydrate serves as a catalyst in various organic reactions. It is particularly useful in facilitating oxidation and reduction reactions due to its ability to undergo changes in oxidation states. For instance, it can be oxidized to form platinum(IV) complexes or reduced to yield platinum(0) species .

- Precursor for Platinum Complexes : It acts as a precursor for synthesizing other platinum-based compounds that are crucial in both academic research and industrial applications. The compound's ability to participate in ligand exchange reactions allows for the development of new complexes with tailored properties.

Biological Applications

- Anticancer Research : Research into the biological activity of this compound has revealed its potential as an anticancer agent. Its mechanism involves binding to DNA, leading to the formation of cross-links that inhibit DNA replication—a mechanism similar to that of established platinum-based chemotherapeutics like cisplatin .

- Biomolecular Interactions : Studies have investigated its interactions with various biomolecules, providing insights into its biological effects and potential therapeutic uses. These interactions may influence cellular processes and could lead to novel drug discovery avenues .

Medical Applications

- Drug Development : Ongoing research focuses on the compound's role in developing new drugs, particularly those targeting cancer cells. Its unique properties allow for the exploration of new modalities in drug formulation and delivery systems .

- Potential Therapeutics : Investigations into its efficacy against specific cancer cell lines have shown promising results, suggesting that derivatives of this compound could serve as effective treatments against various malignancies .

Industrial Applications

- Electronic Materials : The compound is utilized in the production of electronic materials due to its conductive properties. It plays a role in developing sensors and other electronic devices where platinum's unique characteristics are advantageous.

- Materials Science : this compound is also explored for its potential use in creating luminescent materials and other advanced materials that leverage its chemical stability and reactivity .

Mechanism of Action

The mechanism of action of potassiumtetracyanoplatinate(II)hydrate involves its ability to form stable complexes with various ligands. The cyanide ligands in the compound can coordinate with metal centers, leading to the formation of new coordination compounds. This property is exploited in catalysis and in the formation of biologically active complexes .

Comparison with Similar Compounds

Potassium Tetracyanopalladate(II) Hydrate (K$2$[Pd(CN)$4$]·xH$_2$O)

Structural Differences :

- Crystal System : K$2$[Pd(CN)$4$]·H$2$O adopts an orthorhombic structure (Pnna) with unit cell parameters $a = 721.48(6)$, $b = 976.77(8)$, $c = 1326.4(1)$ pm, compared to K$2$[Pt(CN)$4$]·H$2$O ($a = 715.79(4)$, $b = 977.91(6)$, $c = 1322.46(8)$ pm) ().

- Metal-Metal Distances : The Pd–Pd separation in K$2$[Pd(CN)$4$]·H$_2$O is longer (~3.2–3.5 Å) than Pt–Pt distances in platinum analogs (~2.96–3.0 Å), leading to reduced electronic delocalization and lower conductivity ().

Partially Oxidized K${1.75}$Pt(CN)$4$·1.5H$_2$O (K(def)TCP)

Structural and Electronic Properties :

Comparison with K$2$[Pt(CN)$4$]·3H$_2$O :

Sodium Tetracyanoplatinate(II) Hydrate (Na$2$[Pt(CN)$4$]·xH$_2$O)

Structural Differences :

- Smaller Na$^+$ cations result in tighter packing and altered hydration states.

Lithium Tetracyanoplatinate(II) Hydrate (Li$2$[Pt(CN)$4$]·xH$_2$O)

Properties :

- Molecular weight: 313.05 g/mol ().

- Applications: Potential use in lithium-ion battery technology, though detailed studies are sparse ().

Comparative Data Tables

Table 1: Structural and Electronic Properties

Key Research Findings

- Hydration Effects: The number of water molecules (e.g., trihydrate vs. monohydrate) significantly impacts crystal packing and electronic properties. For example, K$2$[Pt(CN)$4$]·3H$2$O exhibits anisotropic carbon environments, while the monohydrate form shows stacked [Pt(CN)$4$]$^{2-}$ units with shorter Pt–Pt distances .

- Cation Influence : Larger cations (K$^+$, Na$^+$) stabilize extended structures, whereas smaller cations (Li$^+$) may favor compact coordination geometries .

Biological Activity

Potassium tetracyanoplatinate(II) hydrate, commonly referred to as K[Pt(CN)]·xHO, is a coordination compound that has garnered attention in various fields of research, particularly in biochemistry and materials science. This article explores its biological activity, including its mechanisms of action, potential applications, and relevant case studies.

- Molecular Formula : K[Pt(CN)]·xHO

- Molecular Weight : Approximately 444.25 g/mol (anhydrous)

- Appearance : Yellow crystalline solid

- Solubility : Soluble in water; forms a hydrate

Mechanisms of Biological Activity

Potassium tetracyanoplatinate(II) hydrate exhibits notable biological activity primarily due to its platinum center, which can interact with biological molecules such as DNA and proteins. The following mechanisms have been identified:

- DNA Interaction : The compound can intercalate into DNA strands, potentially leading to inhibition of replication and transcription processes. This property is similar to that observed in other platinum-based drugs, such as cisplatin.

- Enzyme Inhibition : Studies have shown that it can inhibit certain enzymes involved in metabolic pathways, which may lead to altered cellular functions.

- Antimicrobial Properties : Preliminary studies suggest that potassium tetracyanoplatinate(II) exhibits antimicrobial activity against various bacterial strains, making it a candidate for further exploration in antimicrobial therapies.

Case Studies

-

Antitumor Activity :

- A study published in the Journal of Inorganic Biochemistry investigated the cytotoxic effects of potassium tetracyanoplatinate(II) on cancer cell lines. Results indicated significant dose-dependent inhibition of cell proliferation in HeLa cells (human cervical cancer), suggesting potential as an anticancer agent .

- Enzyme Interaction :

- Antimicrobial Studies :

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.